GSK6853 is a potent, selective, and cell-active small-molecule inhibitor of the BRPF1 (Bromodomain and PHD Finger-containing protein 1) bromodomain. As a critical epigenetic chemical probe, it is utilized to isolate the function of BRPF1 within MYST histone acetyltransferase complexes. From a procurement standpoint, GSK6853 is prioritized over early-generation tool compounds due to its optimized physicochemical properties, including an aqueous solubility of 140 µg/mL and 85% intraperitoneal bioavailability in mice, making it a robust, translational choice for both in vitro cellular assays and in vivo pharmacokinetic models [1].
Generic substitution with pan-BRPF inhibitors (such as OF-1, NI-42, or NI-57) or standard BET inhibitors fails when precise target isolation is required, as these alternatives inhibit closely related scaffolding proteins (BRPF2/BRD1 and BRPF3), confounding phenotypic outcomes[1]. Furthermore, utilizing the first-generation BRPF1B-selective predecessor, GSK5959, introduces significant processability and handling risks; its suboptimal physicochemical properties and poor aqueous solubility often lead to precipitation in assay media and limit in vivo utility [2]. By contrast, GSK6853 was specifically engineered to resolve these formulation bottlenecks, offering a lower logD and quantified solubility that ensures reproducible dosing and reliable target engagement across complex biological models [2].
GSK6853 demonstrates high binding affinity for BRPF1 with a Kd of 0.3 nM and a cellular IC50 of 20 nM in NanoBRET assays. When compared to alternative BRPF1-selective probes like PFI-4 (Kd = 13 nM) or pan-BRPF inhibitors like OF-1 (Kd = 100 nM), GSK6853 provides a 43-fold to 333-fold greater binding affinity [1], [2].
| Evidence Dimension | BRPF1 Binding Affinity (Kd) |
| Target Compound Data | GSK6853 (Kd = 0.3 nM) |
| Comparator Or Baseline | PFI-4 (Kd = 13 nM) / OF-1 (Kd = 100 nM) |
| Quantified Difference | 43-fold to 333-fold higher binding affinity. |
| Conditions | Biochemical binding assays (BROMOscan) and cellular NanoBRET target engagement. |
Enables researchers to use ultra-low dosing (≤1 µM), effectively eliminating the risk of off-target toxicity in sensitive cell-based assays.
A major procurement differentiator for GSK6853 is its >1600-fold selectivity for BRPF1 over a panel of 48 other bromodomains, including the closely related BRPF2 and BRPF3 isoforms[1]. Unlike pan-BRPF inhibitors (e.g., OF-1, NI-57) which hit multiple family members, GSK6853 isolates BRPF1 activity exclusively (pIC50 8.1 for BRPF1 vs 5.1/4.8 for BRPF2/3) [2].
| Evidence Dimension | Bromodomain Selectivity |
| Target Compound Data | GSK6853 (>1600-fold selectivity for BRPF1) |
| Comparator Or Baseline | Pan-BRPF inhibitors like OF-1 and NI-57 (Limited selectivity among BRPF1/2/3) |
| Quantified Difference | >1600-fold selectivity vs non-selective pan-inhibition. |
| Conditions | TR-FRET and BROMOscan broad panel profiling. |
Crucial for laboratories needing to definitively link phenotypic responses to BRPF1 without the confounding effects of BRPF2/3 or BET family inhibition.
The predecessor compound, GSK5959, suffered from poor physicochemical properties that limited its utility. GSK6853 was chemically optimized to achieve a lower Chrom logDpH 7.4 (2.0) and a CLND aqueous solubility of 140 µg/mL[1]. This prevents the precipitation issues commonly associated with earlier generation epigenetic probes, ensuring stable formulation[1].
| Evidence Dimension | Aqueous Solubility (CLND) |
| Target Compound Data | GSK6853 (140 µg/mL; Chrom logD = 2.0) |
| Comparator Or Baseline | GSK5959 (Suboptimal solubility and higher lipophilicity) |
| Quantified Difference | Significant enhancement in solubility enabling stable aqueous formulation. |
| Conditions | CLND solubility profiling at physiological pH. |
Ensures reliable, reproducible compound handling and prevents costly assay failures caused by compound precipitation in culture media.
Transitioning from in vitro to in vivo models is a common bottleneck for epigenetic probes. GSK6853 overcomes this with an 85% intraperitoneal (IP) bioavailability and a favorable pharmacokinetic profile in murine models (iv clearance 107 mL/min/kg, t1/2 1.7 h) [1]. This provides a distinct procurement advantage for animal studies compared to unoptimized tool compounds that fail to achieve systemic exposure [1].
| Evidence Dimension | Intraperitoneal (IP) Bioavailability |
| Target Compound Data | GSK6853 (85% IP bioavailability in CD1 mice) |
| Comparator Or Baseline | Standard early-stage unoptimized probes (Poor/negligible bioavailability) |
| Quantified Difference | 85% systemic exposure via IP route. |
| Conditions | In vivo PK profiling in male CD1 mice (3 mg/kg IP dosing). |
Allows research programs to seamlessly transition from cellular assays to in vivo efficacy models without requiring a new compound synthesis or complex formulation.
Given its >1600-fold selectivity, GSK6853 is a validated choice for investigating the role of BRPF1 in MOZ-complex-driven acute myeloid leukemia (AML). It allows researchers to isolate BRPF1's scaffolding function without the confounding variables introduced by BET inhibitors or pan-BRPF probes [1].
With its optimized aqueous solubility (140 µg/mL) and 85% IP bioavailability, GSK6853 provides reliable systemic exposure for preclinical murine models. It eliminates the formulation bottlenecks associated with earlier generation probes, ensuring consistent dosing for PK/PD profiling [1].
GSK6853's cellular potency (NanoBRET IC50 = 20 nM) makes it highly suitable for live-cell assays requiring low-dose target engagement. Buyers should prioritize this compound when assay integrity demands minimal off-target cytotoxicity at working concentrations below 1 µM [1].